(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one
Description
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-18-13-20-19(26-15-27-20)12-17(18)6-7-21(25)24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWMEBWOHHKNCM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, also referred to by its CAS number 478078-28-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H21BrN2O3
- Molecular Weight : 429.31 g/mol
- Boiling Point : 579.1 ± 50.0 °C (predicted)
- Density : 1.458 ± 0.06 g/cm³ (predicted)
- pKa : 6.34 ± 0.10 (predicted) .
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The benzodioxole moiety is known for its structural similarity to psychoactive substances, suggesting potential activity as a modulator of mood and cognition.
Biological Activities
- Antidepressant Effects : Preliminary studies suggest that (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one may exhibit antidepressant-like effects in animal models. These effects are hypothesized to be mediated through serotonin receptor modulation.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
- Antimicrobial Activity : Some studies have indicated that derivatives of benzodioxole compounds possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have demonstrated efficacy against various pathogens .
Study 1: Antidepressant-Like Effects
A study conducted on mice evaluated the antidepressant-like effects of the compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect (p < 0.05).
Study 2: Neuroprotection
Research published in the Journal of Natural Products examined the neuroprotective effects of related benzodioxole compounds on PC12 cells exposed to hydrogen peroxide-induced oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage markers .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H21BrN2O3 |
| Molecular Weight | 429.31 g/mol |
| Boiling Point | 579.1 ± 50.0 °C |
| Density | 1.458 ± 0.06 g/cm³ |
| pKa | 6.34 ± 0.10 |
| Antidepressant Activity | Significant (p < 0.05) |
| Neuroprotective Effect | Yes |
| Antimicrobial Activity | Potential (limited data) |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a chalcone backbone with derivatives discussed in , and 7. Key comparisons include:
Key Observations:
- Piperazine vs. However, suggests that non-piperazine chalcones like cardamonin show superior inhibitory activity (IC50 = 4.35 μM), possibly due to reduced steric hindrance .
- Electronegativity and Substitution Patterns: In non-piperazine chalcones (Cluster 6), electronegative substituents (e.g., bromine, fluorine) at the para position correlate with lower IC50 values. For example, 2j (4-bromo, 4-fluoro) has an IC50 of 4.703 μM, whereas 2h (4-chloro, 4-methoxy) shows reduced potency (IC50 = 13.82 μM) . The target compound’s 6-bromo substitution on the benzodioxolyl ring may similarly enhance electron-withdrawing effects, though its piperazine group could offset this advantage.
- The target compound’s 6-bromo-1,3-benzodioxol-5-yl moiety may confer similar properties, though direct evidence is lacking.
Hydrogen Bonding and Molecular Interactions
emphasizes the role of hydrogen bonding in molecular recognition. In contrast, cardamonin relies on phenolic -OH groups for hydrogen bonding, which may explain its higher activity in enzyme inhibition .
Q & A
Q. Advanced
- Crystal growth : Diffraction-quality crystals are obtained via slow evaporation in polar solvents (e.g., methanol/water mixtures).
- Data collection/refinement : Use SHELX (e.g., SHELXL for refinement) to resolve disorder or twinning. Programs like ORTEP-3 visualize thermal ellipsoids and validate bond geometries. Challenges include managing bromine’s high electron density and potential π-π stacking from the benzylpiperazino group .
What spectroscopic methods confirm the E-configuration of the propenone moiety?
Q. Basic
- H NMR : Trans coupling constants () between the α and β protons.
- IR spectroscopy : Strong carbonyl absorption (~1680 cm) indicative of conjugation.
- Comparative analysis : Contrast with Z-isomer standards (if available) via NOESY or UV-Vis spectroscopy .
What strategies optimize synthetic yield when steric hindrance from the benzylpiperazino group occurs?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to accelerate condensation .
How is purity assessed post-synthesis?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Melting point : Sharp melting range (<2°C variation) indicates homogeneity.
- Elemental analysis : ±0.4% deviation from theoretical C/H/N values .
How to reconcile contradictory bioactivity data between in vitro and in vivo models?
Q. Advanced
- Pharmacokinetic profiling : Assess solubility (logP), plasma protein binding, and metabolic stability (e.g., liver microsome assays).
- Isotopic labeling : Use C or H tracers to study biodistribution.
- Receptor profiling : Screen against GPCRs or kinases (e.g., estrogen receptor α, implicated in benzodioxole activity) via competitive binding assays .
What biological targets are associated with brominated benzodioxole-propenone derivatives?
Q. Basic
- Enzymes : Cytochrome P450 (CYP450) isoforms due to electrophilic ketone interactions.
- Receptors : Estrogen receptors (ERα/ERβ) and serotonin transporters, inferred from structural analogs .
- Antimicrobial targets : Chalcone derivatives inhibit fungal CYP51 (e.g., Aspergillus niger ).
How does the bromo substituent influence electronic properties and reactivity?
Q. Advanced
- Electron-withdrawing effect : Bromine increases electrophilicity of the propenone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Michael addition).
- Computational modeling : DFT studies (e.g., Gaussian09) calculate charge distribution and frontier molecular orbitals to predict reactivity sites.
- SAR studies : Compare activity of bromo vs. chloro or methoxy analogs to isolate electronic vs. steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
